N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide
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Overview
Description
N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide is a complex organic compound characterized by its unique benzoxathiin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide typically involves multiple steps:
Formation of the Benzoxathiin Core: The initial step involves the synthesis of the benzoxathiin core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using sulfur-containing reagents to introduce the thiin moiety.
Functionalization: The benzoxathiin core is then functionalized to introduce the dioxo groups. This step may involve oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the But-2-ynamide Group: The final step involves the coupling of the benzoxathiin core with a but-2-ynamide moiety. This can be achieved through nucleophilic substitution or addition reactions, often under mild conditions to preserve the integrity of the benzoxathiin structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzoxathiin core or the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide has several notable applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and functional groups make it useful in the synthesis of advanced materials, such as polymers or nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, serving as a building block for various industrial applications.
Mechanism of Action
The mechanism by which N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide exerts its effects is largely dependent on its interaction with molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
Pathways: The compound can influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid: Shares the benzoxathiin core but differs in the attached functional groups.
N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: Another compound with a similar core structure but different substituents.
Uniqueness
N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse fields of research highlight its versatility and importance.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
N-[(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-2-5-13(15)14-8-10-9-19(16,17)12-7-4-3-6-11(12)18-10/h3-4,6-7,10H,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDOIJPAWUFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CS(=O)(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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